molecular formula C5H7NO2 B12632189 7-Oxa-3-azabicyclo[4.1.0]heptan-2-one CAS No. 956710-49-9

7-Oxa-3-azabicyclo[4.1.0]heptan-2-one

Cat. No.: B12632189
CAS No.: 956710-49-9
M. Wt: 113.11 g/mol
InChI Key: PHTVNQOAOFDDIK-UHFFFAOYSA-N
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Description

7-Oxa-3-azabicyclo[4.1.0]heptan-2-one is a bicyclic compound with a unique structure that includes an oxygen and nitrogen atom within its ring system.

Preparation Methods

The synthesis of 7-Oxa-3-azabicyclo[4.1.0]heptan-2-one can be achieved through several routes. One common method involves the oxidation of cyclohexene using dendritic complexes . Another approach includes the isomerization of 7-oxabicyclo[4.1.0]heptan-3-ol into 7-oxanorbornanol derivatives under protic acid-promoted conditions . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

7-Oxa-3-azabicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like iodobenzene diacetate and reducing agents such as NADPH-dependent reductases . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of cyclohexene can yield this compound as one of the products .

Scientific Research Applications

7-Oxa-3-azabicyclo[4.1.0]heptan-2-one has several scientific research applications. In chemistry, it is used as a substrate to investigate the substrate specificity of various enzymes, such as NADPH-dependent 3-quinuclidinone reductases . In biology and medicine, it has been reported as an anticapsin analog, which suggests potential therapeutic applications . Additionally, its unique structure makes it a valuable compound for studying the mechanisms of various biochemical reactions.

Comparison with Similar Compounds

Properties

CAS No.

956710-49-9

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

7-oxa-3-azabicyclo[4.1.0]heptan-2-one

InChI

InChI=1S/C5H7NO2/c7-5-4-3(8-4)1-2-6-5/h3-4H,1-2H2,(H,6,7)

InChI Key

PHTVNQOAOFDDIK-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2C1O2

Origin of Product

United States

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